molecular formula C7H4F2O8S2 B14124568 3,5-bis[(fluorosulfonyl)oxy]-Benzoic acid

3,5-bis[(fluorosulfonyl)oxy]-Benzoic acid

Katalognummer: B14124568
Molekulargewicht: 318.2 g/mol
InChI-Schlüssel: DGMVYOIGADCOJN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-bis[(fluorosulfonyl)oxy]-Benzoic acid is a chemical compound with the molecular formula C7H4F2O8S2 and a molecular weight of 318.22 g/mol It is known for its unique structure, which includes two fluorosulfonyl groups attached to a benzoic acid core

Vorbereitungsmethoden

One common method includes the reaction of 3,5-dihydroxybenzoic acid with fluorosulfonic acid under controlled conditions . The reaction conditions often require careful temperature control and the use of appropriate solvents to ensure the desired product is obtained with high purity. Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, ensuring cost-effectiveness and efficiency.

Analyse Chemischer Reaktionen

3,5-bis[(fluorosulfonyl)oxy]-Benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The fluorosulfonyl groups can be substituted with other functional groups under specific conditions, often using nucleophilic reagents.

    Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Oxidation Reactions: Oxidative conditions can lead to the formation of sulfonic acid derivatives.

Common reagents used in these reactions include nucleophiles like amines and alcohols, reducing agents such as lithium aluminum hydride, and oxidizing agents like potassium permanganate. The major products formed from these reactions vary based on the specific reagents and conditions employed .

Wissenschaftliche Forschungsanwendungen

3,5-bis[(fluorosulfonyl)oxy]-Benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein modifications.

    Medicine: Research is ongoing into its potential use in drug development, particularly for targeting specific enzymes or pathways in disease treatment.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced coatings.

Wirkmechanismus

The mechanism by which 3,5-bis[(fluorosulfonyl)oxy]-Benzoic acid exerts its effects is primarily through its ability to form strong interactions with various molecular targets. The fluorosulfonyl groups can act as electrophilic centers, facilitating reactions with nucleophilic sites on proteins and other biomolecules. This interaction can lead to modifications in the structure and function of the target molecules, influencing biological pathways and processes .

Vergleich Mit ähnlichen Verbindungen

3,5-bis[(fluorosulfonyl)oxy]-Benzoic acid can be compared with other compounds that contain fluorosulfonyl groups, such as:

The uniqueness of this compound lies in its dual fluorosulfonyl groups, which provide enhanced reactivity and versatility in chemical synthesis and research applications.

Eigenschaften

Molekularformel

C7H4F2O8S2

Molekulargewicht

318.2 g/mol

IUPAC-Name

3,5-bis(fluorosulfonyloxy)benzoic acid

InChI

InChI=1S/C7H4F2O8S2/c8-18(12,13)16-5-1-4(7(10)11)2-6(3-5)17-19(9,14)15/h1-3H,(H,10,11)

InChI-Schlüssel

DGMVYOIGADCOJN-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C=C1OS(=O)(=O)F)OS(=O)(=O)F)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.